Neratinib vs. Lapatinib, Afatinib: Irreversible Pan-HER Inhibition and In Vitro Potency
Neratinib is an irreversible pan-HER inhibitor, covalently binding to Cys805 of HER2, unlike the reversible inhibitor lapatinib [1]. In cell-free kinase assays, neratinib demonstrates distinct potency against the HER-family compared to lapatinib and afatinib, with IC50 values of 59 nM for HER2 and 92 nM for EGFR [2]. This contrasts with lapatinib (HER2 IC50 range: 6-25 nM; EGFR IC50: 0.3-17 nM) and afatinib (HER2 IC50: 14 nM; EGFR IC50: 0.5 nM) [2].
| Evidence Dimension | In Vitro Kinase Inhibition (IC50) |
|---|---|
| Target Compound Data | HER2: 59 nM, EGFR: 92 nM |
| Comparator Or Baseline | Lapatinib: HER2 6-25 nM, EGFR 0.3-17 nM; Afatinib: HER2 14 nM, EGFR 0.5 nM |
| Quantified Difference | Neratinib's irreversible mechanism confers a different binding profile and duration of target inhibition compared to reversible inhibitors. |
| Conditions | Cell-free kinase assay; purified enzyme. |
Why This Matters
The irreversible covalent binding of neratinib translates to prolonged target inhibition and distinct activity against specific HER2 mutations, a key factor in experimental design and therapeutic application where sustained pathway suppression is required.
- [1] Collins, D. M., et al. (2019). Preclinical Characteristics of the Irreversible Pan-HER Kinase Inhibitor Neratinib Compared with Lapatinib: Implications for the Treatment of HER2-Positive and HER2-Mutated Breast Cancer. Cancers, 11(6), 737. View Source
- [2] Xuhong, J. C., et al. (2019). Mechanism, safety and efficacy of three tyrosine kinase inhibitors lapatinib, neratinib and pyrotinib in HER2-positive breast cancer. American Journal of Cancer Research, 9(10), 2103-2119. Table 2. View Source
